molecular formula C19H22N6OS B2356350 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 2034471-48-0

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No. B2356350
CAS RN: 2034471-48-0
M. Wt: 382.49
InChI Key: LPUOSXOCPHWXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide, also known as BTTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTAA is a fluorescent probe that can be used for imaging biological systems and detecting biological molecules.

Scientific Research Applications

Corrosion Inhibition

A study on benzothiazole derivatives, closely related to the specified compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors operate by adsorbing onto the steel surface, offering protection against corrosion through both physical and chemical mechanisms. The research highlights the potential of triazine derivatives in enhancing corrosion resistance in industrial applications (Hu et al., 2016).

Synthetic Applications

Triazine derivatives have been synthesized for various purposes, including the creation of bi-functional melamine derivatives analyzed for their polycondensation reactions. This synthesis underscores the versatility of triazine compounds in polymer science, offering pathways to novel materials with potential applications ranging from coatings to adhesives (Matsukawa et al., 1980).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids, incorporating a triazine unit, have shown significant antibacterial efficacy and biofilm inhibition activities. These compounds, particularly effective against E. coli, S. aureus, and S. mutans strains, highlight the potential of triazine derivatives in developing new antibacterial agents capable of mitigating biofilm-related issues (Mekky & Sanad, 2020).

Nucleic Acid Interaction

Research into diacridine derivatives that bind to DNA has revealed the importance of triazine compounds in the study of DNA interactions. These compounds have been explored for their potential in anticancer therapies, based on their ability to intercalate into DNA and affect its function, which is crucial for understanding the mechanism of action of potential therapeutic agents (Spychała et al., 1994).

Material Science Applications

Triazine-based polymers have been synthesized and characterized for their thermal stability and solubility properties, suggesting their utility in various industrial applications. These polymers' stability up to high temperatures and their solubility in common organic solvents make them suitable candidates for use in advanced material science applications (Lin et al., 1990).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-thiophen-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-24(2)18-21-16(22-19(23-18)25(3)4)12-20-17(26)14-9-7-13(8-10-14)15-6-5-11-27-15/h5-11H,12H2,1-4H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUOSXOCPHWXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.